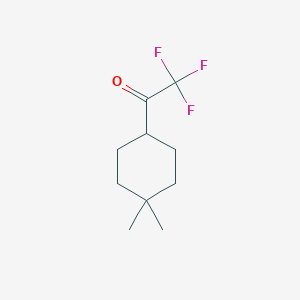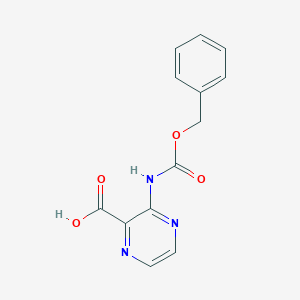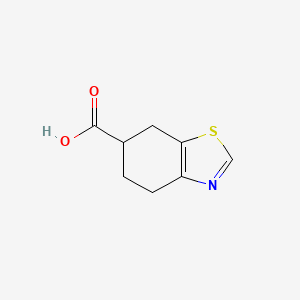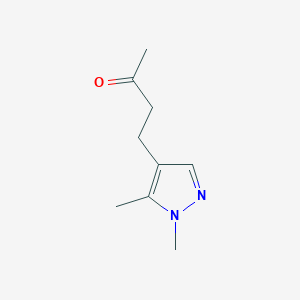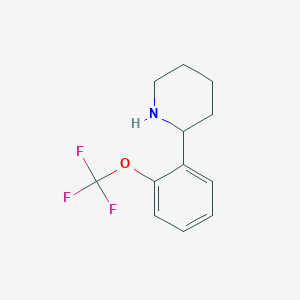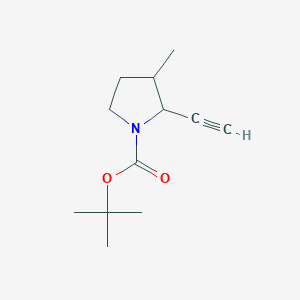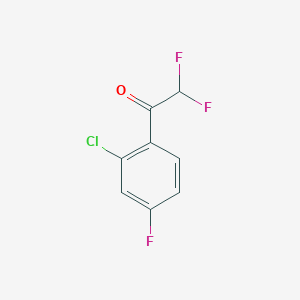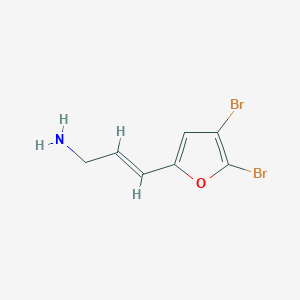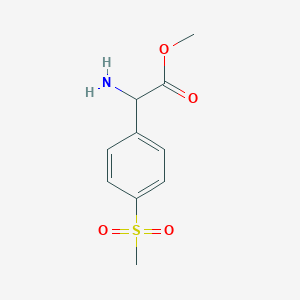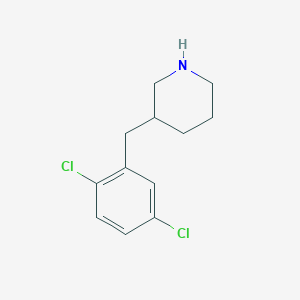
3-(2,5-Dichlorobenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dichlorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a dichlorobenzyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorobenzyl)piperidine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,5-Dichlorobenzyl chloride+Piperidine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2,5-Dichlorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce benzyl derivatives.
科学的研究の応用
3-(2,5-Dichlorobenzyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,5-Dichlorobenzyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, which lacks the dichlorobenzyl group.
2,5-Dichlorobenzyl chloride: A precursor used in the synthesis of 3-(2,5-Dichlorobenzyl)piperidine.
N-Benzylpiperidine: A similar compound with a benzyl group instead of a dichlorobenzyl group.
Uniqueness
This compound is unique due to the presence of the dichlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
特性
分子式 |
C12H15Cl2N |
|---|---|
分子量 |
244.16 g/mol |
IUPAC名 |
3-[(2,5-dichlorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15Cl2N/c13-11-3-4-12(14)10(7-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |
InChIキー |
IEXTVCTYWNYLAD-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


